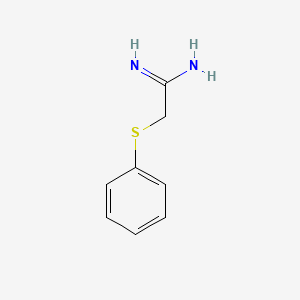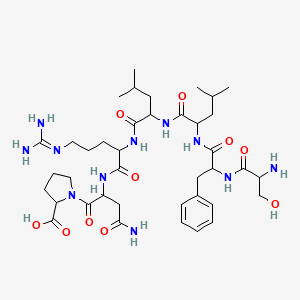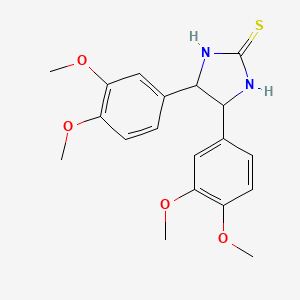
(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a benzyl group substituted with a bromine atom and a pentafluoroethyloxy-propyl group
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:
- The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.
- The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including:
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Functionalization: Introduction of additional functional groups.
Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.
Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Propiedades
Fórmula molecular |
C12H13BrF5NO |
|---|---|
Peso molecular |
362.13 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clave InChI |
IVAPVUZOFVIXEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)


![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
